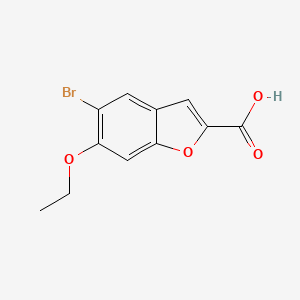

5-Bromo-6-ethoxybenzofuran-2-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9BrO4 |

|---|---|

Molecular Weight |

285.09 g/mol |

IUPAC Name |

5-bromo-6-ethoxy-1-benzofuran-2-carboxylic acid |

InChI |

InChI=1S/C11H9BrO4/c1-2-15-9-5-8-6(3-7(9)12)4-10(16-8)11(13)14/h3-5H,2H2,1H3,(H,13,14) |

InChI Key |

DIOUEWDNSZLEJP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C2C=C(OC2=C1)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-ethoxybenzofuran-2-carboxylic acid typically involves the bromination of 6-ethoxybenzofuran followed by carboxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the carboxylation step may involve the use of carbon dioxide under high pressure .

Industrial Production Methods: Industrial production methods for benzofuran derivatives, including this compound, often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-ethoxybenzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom or other functional groups.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines, thiols, or alkoxides

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions typically require the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu)

Major Products:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of dehalogenated or hydrogenated products.

Substitution: Formation of substituted benzofuran derivatives with various functional groups

Scientific Research Applications

Chemical Applications

1. Organic Synthesis

5-Bromo-6-ethoxybenzofuran-2-carboxylic acid serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex benzofuran derivatives, which are important for developing pharmaceuticals and agrochemicals. Its bromine substituent enhances reactivity, allowing for various substitution reactions that facilitate the synthesis of diverse chemical entities.

2. Material Science

In the industrial sector, this compound is employed in the development of new materials, including dyes and polymers. Its unique properties make it suitable for synthesizing fine chemicals and specialty chemicals, contributing to advancements in material science.

Biological Applications

1. Enzyme Inhibition

Research indicates that benzofuran derivatives, including this compound, exhibit potential as enzyme inhibitors. Specifically, they may inhibit the mammalian 5-lipoxygenase enzyme system, which is crucial in the biosynthesis of leukotrienes—compounds involved in inflammatory responses and allergic reactions. This inhibition can help mitigate conditions such as asthma and allergic rhinitis .

2. Antimicrobial Properties

Studies have shown that benzofuran derivatives possess antimicrobial properties. This compound has been investigated for its efficacy against various pathogens, indicating its potential role in developing new antimicrobial agents.

3. Anticancer Activity

The compound has also been explored for its anticancer properties. Research demonstrates that it can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and enzyme inhibition critical for tumor growth . For instance, studies have reported significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent.

Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Inhibition of proliferation |

| HeLa | 18 | Enzyme inhibition |

Enzyme Inhibition Studies

Case Studies

- Anticancer Screening : A comprehensive study evaluated the anticancer effects of various benzofuran derivatives, including this compound, against breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated moderate cytotoxicity and potential for further development as an anticancer agent.

- Antimicrobial Efficacy : Research teams synthesized multiple benzofuran derivatives to assess their antibacterial properties. The findings suggested that modifications to the side chains significantly affected potency against common bacterial strains such as Staphylococcus aureus.

Mechanism of Action

The mechanism of action of 5-Bromo-6-ethoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine substituent and the benzofuran core play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, benzofuran derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and to modulate receptors involved in inflammatory responses .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound is compared to structurally related benzofuran derivatives, focusing on substituent variations and their implications:

Table 1: Structural Comparison of Benzofuran Derivatives

Physicochemical Properties

- Lipophilicity : The ethoxy group in this compound increases lipophilicity compared to the methoxy analog (XLogP3 ~3.5 vs. ~2.5), enhancing membrane permeability but reducing aqueous solubility .

- Hydrogen Bonding: The carboxylic acid group at position 2 provides hydrogen bond donor/acceptor capacity, critical for target binding. Ethoxy at position 6 may sterically hinder interactions compared to smaller substituents like methoxy .

Biological Activity

5-Bromo-6-ethoxybenzofuran-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial, anti-tumor, and neuroprotective properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a bromine atom and an ethoxy group, which are significant for its reactivity and interaction with biological targets.

Biological Activities

1. Antibacterial Activity

Research has indicated that benzofuran derivatives exhibit notable antibacterial properties. The presence of the bromine atom in this compound enhances its interaction with bacterial cell membranes, potentially leading to increased antibacterial efficacy. In vitro studies have shown that derivatives of benzofuran, including this compound, possess significant activity against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 0.78 μg/mL to 6.25 μg/mL .

2. Anti-tumor Properties

The compound has also been explored for its anti-tumor potential. It is believed to induce apoptosis in cancer cells through the modulation of specific signaling pathways. The mechanism involves interaction with molecular targets that are crucial for cell survival and proliferation. Preclinical studies have demonstrated that compounds structurally related to this compound can inhibit tumor growth in xenograft models.

3. Neuroprotective Effects

Recent investigations have focused on the neuroprotective properties of benzofuran derivatives, including this compound. It has been suggested that this compound acts as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. This inhibition may provide symptomatic relief and potentially modify disease progression .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study conducted by Yempala et al., a series of benzofuran derivatives were synthesized and screened for their antimicrobial activity against Mycobacterium tuberculosis (MTB). Among these compounds, one derivative displayed an IC90 value of less than 0.60 μM, indicating strong antimycobacterial activity with low toxicity toward mammalian cells . This finding highlights the potential application of this compound in treating resistant bacterial infections.

Case Study: Neuroprotection in Parkinson's Disease Models

A separate investigation focused on the neuroprotective effects of benzofuran derivatives in animal models of Parkinson's disease. The results indicated that compounds similar to this compound could significantly reduce neurodegeneration markers and improve motor function in treated subjects, suggesting a promising avenue for therapeutic development .

Q & A

Q. What are the established synthetic routes for 5-Bromo-6-ethoxybenzofuran-2-carboxylic acid?

- Methodological Answer : Synthesis typically involves three key steps:

Bromination : Introduce the bromine substituent at the 5-position of benzofuran using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions .

Ethoxy Group Introduction : Employ Williamson ether synthesis by reacting a hydroxyl group at the 6-position with ethyl bromide or via nucleophilic substitution using potassium carbonate as a base .

Carboxylic Acid Formation : Oxidize a pre-installed methyl or ester group at the 2-position. For example, hydrolyze an ethyl ester (e.g., ethyl 6-bromobenzofuran-2-carboxylate) under acidic or basic conditions to yield the carboxylic acid .

Note: Purity optimization (>95%) may require column chromatography or recrystallization, as seen in analogous brominated benzofuran derivatives .

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- NMR : Use H and C NMR to confirm substituent positions. For example, the ethoxy group’s methyl protons appear as a triplet (~1.3 ppm) coupled to a quartet (~3.4–4.0 ppm) for the –OCH– group .

- IR Spectroscopy : Identify the carboxylic acid C=O stretch (~1700 cm) and ether C-O-C bands (~1250 cm). Cross-reference with databases like NIST, though gaps in spectral data may require experimental validation .

- Mass Spectrometry : Confirm molecular weight (e.g., calculated MW: 285.06 for CHBrO) via high-resolution MS .

Advanced Research Questions

Q. How can researchers address low yields in coupling reactions involving the bromo substituent?

- Methodological Answer :

- Catalyst Optimization : Use Pd-based catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling, as demonstrated in bromophenylboronic acid derivatives .

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C improve reactivity. Monitor reaction progress via TLC or HPLC .

- Purification : Low yields may stem from byproducts; employ gradient elution in flash chromatography or preparative HPLC for isolation .

Q. How to resolve discrepancies between observed and literature melting points?

- Methodological Answer :

- Purity Analysis : Use HPLC (≥95% purity threshold) to detect impurities. For example, brominated benzofuran analogs with 97% purity show consistent melting points (e.g., 257–260°C for 5-Bromo-1-benzofuran-2-carboxylic acid) .

- Polymorphism Screening : Recrystallize from solvents like ethanol/water mixtures to isolate the thermodynamically stable polymorph .

- Hygroscopicity Mitigation : Store the compound under inert atmospheres (N) or at low temperatures (0–6°C) to prevent hydration, as seen in bromo-thiophenol derivatives .

Q. What strategies optimize the compound’s stability during long-term storage?

- Methodological Answer :

- Storage Conditions : Use amber vials at –20°C to prevent photodegradation. For hygroscopic batches, add molecular sieves .

- Formulation : Convert to a stable salt (e.g., sodium or potassium carboxylate) if free acid form degrades .

Methodological Considerations Table

| Parameter | Recommendation | Evidence Source |

|---|---|---|

| Synthetic Yield | 60–75% via Pd-catalyzed coupling | |

| Purity | ≥95% by HPLC; use C18 columns | |

| Melting Point | 250–260°C (analog-dependent) | |

| Storage | –20°C, desiccated |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.